molecular formula C9H11N B044099 3-(4-Methyl-2-pyridyl)-1-propene CAS No. 113985-34-5

3-(4-Methyl-2-pyridyl)-1-propene

Cat. No.: B044099
CAS No.: 113985-34-5
M. Wt: 133.19 g/mol
InChI Key: ORPKETXIQMFCDU-UHFFFAOYSA-N
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Description

3-(4-Methyl-2-pyridyl)-1-propene is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a methyl group at the 4-position and a propene group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2-pyridyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a suitable reagent to introduce the propene group. This can be done using a Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form the desired product under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2-pyridyl)-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the propene group to a propyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 3-(4-Methyl-2-pyridyl)propane.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

3-(4-Methyl-2-pyridyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2-pyridyl)-1-propene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-2-pyridyl)imidazole: Another pyridine derivative with similar structural features.

    4-Methyl-2-pyridylamine: A compound with a similar pyridine ring but different functional groups.

    3-(4-Methyl-2-pyridyl)propane: The reduced form of 3-(4-Methyl-2-pyridyl)-1-propene.

Properties

IUPAC Name

4-methyl-2-prop-2-enylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-3-4-9-7-8(2)5-6-10-9/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPKETXIQMFCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551489
Record name 4-Methyl-2-(prop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113985-34-5
Record name 4-Methyl-2-(prop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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